![molecular formula C12H14F3NO B15160265 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- CAS No. 653573-36-5](/img/structure/B15160265.png)
1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach might include:
Formation of the Ketone Backbone: This can be achieved through the reaction of a suitable precursor, such as a halogenated propanone, with a nucleophile.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene reacts with the ketone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- would depend on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the trifluoromethyl group could influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-Propanone, 3-(methylamino)-1-[3-(trifluoromethyl)phenyl]-: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and interactions.
Propiedades
Número CAS |
653573-36-5 |
|---|---|
Fórmula molecular |
C12H14F3NO |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
XBPDAKZKYMDZJH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


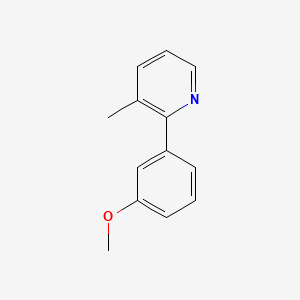
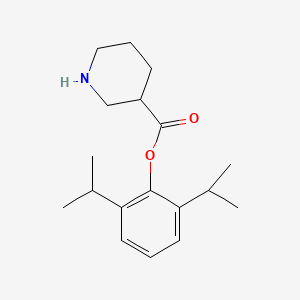
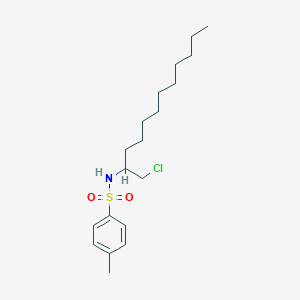

![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
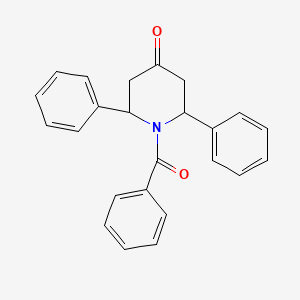
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
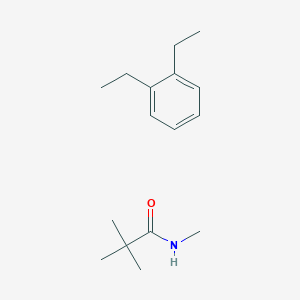
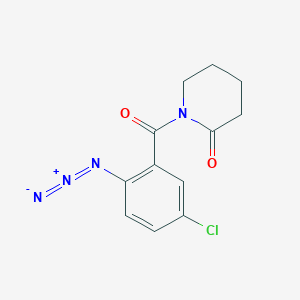
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
